2,4-Bis(4-hydroxybenzyl)phenol
Overview
Description
2,4-Bis(4-hydroxybenzyl)phenol is a phenolic compound . It is produced by the saprophytic orchid Gastrodia elata and by the myco-heterotroph orchid Galeola faberi . Its molecular formula is C20H18O3 .
Synthesis Analysis
The compound is naturally produced by the saprophytic orchid Gastrodia elata and by the myco-heterotroph orchid Galeola faberi . It was also isolated from the rhizomes of Gastrodia elata .Molecular Structure Analysis
The molecular formula of 2,4-Bis(4-hydroxybenzyl)phenol is C20H18O3 . The average mass is 306.355 Da and the monoisotopic mass is 306.125580 Da .Scientific Research Applications
New Phenolic Derivatives from Galeola faberi : This study identified several phenolic derivatives, including 2,4-bis(4-hydroxybenzyl)phenol, isolated from the rhizome of Galeola faberi. The structures of these compounds were established using chemical and spectral methods, contributing to the understanding of natural compounds in this plant species (L. Yi-ming, Z. Zhuo-Lun, & H. Yong-fu, 1993).
Studies on the Phenolic Derivatives from Galeola faberi Rolfe : This research also focused on phenolic derivatives from Galeola faberi Rolfe, identifying 2,4-bis(4-hydroxybenzyl) phenol as a new natural compound. This discovery adds to the chemical understanding of Galeola faberi Rolfe, a plant with potential medicinal properties (Liu Ym, Zhou Zl, & Ho Yf, 1993).
Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers : In this study, 2,4-bis(alkylthiomethyl)-6-methylphenols, including 2,4-bis(4-hydroxybenzyl)phenol derivatives, were investigated for their stabilizing properties in elastomers and adhesives. The research explored the intramolecular synergism of these compounds, contributing to the development of more effective stabilizers for industrial applications (H. Meier, H. Kuenzi, G. Knobloch, G. Rist, & M. Szelagiewicz, 1999).
The Permselective Layer Prepared onto Carbon and Gold Surfaces by Electropolymerization of Phenolic Cyclopentenedione-Nostotrebin 6 : This paper discusses the electrooxidation of phenolic cyclopentenedione, including derivatives of 2,4-bis(4-hydroxybenzyl)phenol, forming nonconducting films with permselective properties on gold and carbon surfaces. This research has implications for developing new materials with specific electrical and surface properties (J. Hrbáč, P. Jakubec, V. Halouzka, P. Matějka, M. Pour, J. Kopecký, & J. Vacek, 2014).
Anti-Asthmatic Activity of Phenolic Compounds from the Roots of Gastrodia Elata Bl : This study evaluated the effects of phenolic compounds, including 2,4-bis(4-hydroxybenzyl)phenol derivatives, on asthmatic responses. The research provides insights into the potential therapeutic applications of these compounds in treating asthma and related respiratory conditions (Young-Woon Jang, J. Lee, & Chang Jong Kim, 2010).
Synthesis and Structural Characterization of a Novel Amine-Bis(Phenolate) Ligand : This paper describes the synthesis of a novel amine-bis(phenolate) compound, potentially including derivatives of 2,4-bis(4-hydroxybenzyl)phenol, and its application in coordination complexes. The research advances the field of ligand chemistry, which is crucial for developing new catalytic and functional materials (Laura Rodríguez-Silva, M. Fernández-García, Esther Gómez-Fórneas, Sandra Fernández-Fariña, Luis M González-Barcia, & M. Romero, 2017).
properties
IUPAC Name |
2,4-bis[(4-hydroxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13,21-23H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVRUAPWCGSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188364 | |
Record name | 2,4-Bis(4-hydroxybenzyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(4-hydroxybenzyl)phenol | |
CAS RN |
34826-64-7 | |
Record name | 2,4-Bis(4′-hydroxybenzyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34826-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(4-hydroxybenzyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034826647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Bis(4-hydroxybenzyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-BIS(4-HYDROXYBENZYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ8542V589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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